4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMWNYLELYLHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted benzamides.
Scientific Research Applications
4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key benzamide derivatives and their distinguishing features:
Key Observations:
Substituent Effects on Physical Properties :
- Electron-withdrawing groups (e.g., nitro in ) and rigid heterocycles (e.g., oxadiazole in ) correlate with higher melting points due to increased crystallinity and intermolecular interactions .
- The 2-oxopyrrolidinyl group in the target compound may improve solubility compared to hydrophobic substituents like imidazole () .
Spectral and Structural Insights :
- IR spectra consistently show C=O stretches near 1650–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹, confirming benzamide backbone integrity .
- Crystal structures (e.g., ) reveal hydrogen-bonding networks critical for stability, suggesting the target compound’s lactam ring could participate in similar interactions .
Biological and Functional Relevance :
- Hydrazinecarbonyl (4c) and oxadiazole (7b) substituents are associated with antimicrobial activity, while nitro groups () enhance antiproliferative effects .
- The target compound’s 2-oxopyrrolidinyl group, a lactam, is structurally distinct from thiourea-based ligands () and may target proteases or kinases .
Catalytic and Material Applications: Chalcone-derived benzamides () demonstrate nonlinear optical (NLO) properties, highlighting the versatility of benzamide scaffolds beyond medicinal chemistry .
Q & A
Q. What are the established synthetic routes for 4-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the coupling of a substituted aniline derivative with a benzoyl chloride. Key steps include:
- Amide bond formation : Reacting 4-chlorobenzoyl chloride with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., DCM, triethylamine) .
- Substitution reactions : Introducing the pyrrolidinone moiety via nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates .
Characterization employs 1H/13C-NMR for structural confirmation, FT-IR to verify functional groups (e.g., carbonyl at ~1650 cm⁻¹), and HPLC for purity assessment (>95%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : 1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrrolidinone protons (δ 1.8–3.5 ppm). 13C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 369.1) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation; SHELX software refines crystal structures (e.g., CCDC entries) .
Q. How are solubility and stability profiles determined for this compound in preclinical studies?
- Solubility : Tested in solvents (DMSO, ethanol, PBS) via shake-flask method, with UV-Vis or HPLC quantification .
- Stability : Assessed under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Degradation products are monitored via LC-MS .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : IC50 values determined via fluorometric/colorimetric assays (e.g., kinase inhibition using ADP-Glo™) .
- Cytotoxicity : MTT/XTT assays in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this benzamide derivative?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs). The pyrrolidinone moiety often interacts with hinge regions of enzymes .
- QSAR modeling : Correlates substituent effects (e.g., chloro vs. methoxy) with activity trends using descriptors like logP and polar surface area .
- DFT calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to explain reactivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assays : Replicate studies across multiple cell lines (e.g., comparing IC50 in HeLa vs. A549 cells) .
- Structural analogs : Synthesize derivatives (e.g., replacing chloro with cyano) to isolate substituent effects .
- Meta-analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. How is X-ray crystallography applied to determine molecular conformation, and what challenges arise during refinement?
- Data collection : High-resolution (~0.8 Å) synchrotron data reduces noise. SHELXL refines anisotropic displacement parameters .
- Challenges : Disorder in the pyrrolidinone ring or solvent molecules requires constraints (e.g., ISOR/DFIX in SHELX) .
- Validation : R-factors (<0.05) and Ramachandran plots ensure model accuracy .
Q. What metabolic pathways are hypothesized for this compound, and how are they validated?
- In silico prediction : CYP450 isoforms (e.g., CYP3A4) are identified via ADMET Predictor™ .
- In vitro metabolism : Liver microsomes (human/rat) incubated with NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .
Q. How does the compound’s pharmacokinetic profile influence experimental design?
- Permeability : Caco-2 assays predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Protein binding : Equilibrium dialysis quantifies binding to albumin/globulins, affecting free drug concentration .
Q. What crystallographic fragment screening approaches optimize co-crystal formation?
- Fragment libraries : 500+ fragments screened via high-throughput X-ray diffraction. Hits (e.g., ATP analogs) guide lead optimization .
- Cryo-cooling : Prevents radiation damage during data collection (100 K with liquid nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
